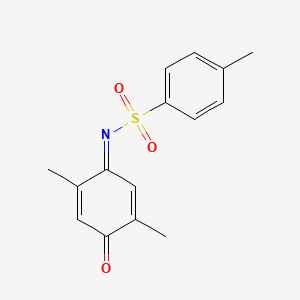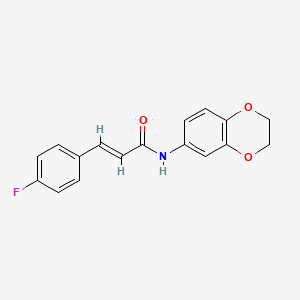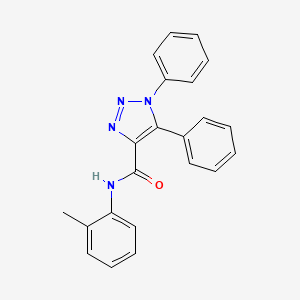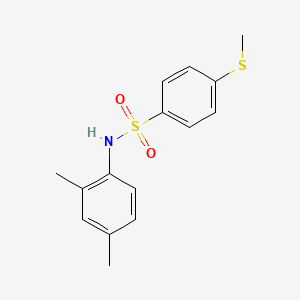![molecular formula C17H20BrNO B5783193 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide is a chemical compound that has been synthesized for its potential application in scientific research. The compound is a member of the acrylamide family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways in the body. Studies have shown that the compound has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have an effect on the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide have been studied in vitro and in vivo. In vitro studies have shown that the compound has the ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound has the ability to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide in lab experiments include its potential as a lead compound for drug development, its ability to inhibit the activity of certain enzymes, and its ability to reduce inflammation and pain. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide. These include further studies on its mechanism of action, its potential as a lead compound for drug development, and its potential application in the treatment of various diseases. Additionally, studies on the toxicity and safety of the compound are needed to determine its potential for use in humans.
Conclusion:
In conclusion, 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide is a chemical compound that has potential application in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for drug development and its potential application in the treatment of various diseases.
Métodos De Síntesis
The synthesis method for 3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide involves the reaction of 4-bromobenzaldehyde and cyclohexenylacetic acid with acryloyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. The compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-16-9-6-15(7-10-16)8-11-17(20)19-13-12-14-4-2-1-3-5-14/h4,6-11H,1-3,5,12-13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYHKQNHHCYUMS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)



![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)